

Spectral Properties of Sulfo Cy5.5-N3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **Sulfo Cy5.5-N3**, a water-soluble, far-red fluorescent dye. Designed for professionals in research and drug development, this document details the essential spectral characteristics, outlines the experimental protocols for their determination, and illustrates a key application of this versatile fluorophore.

Core Spectral Properties

Sulfo Cy5.5-N3 is a derivative of the cyanine dye Cy5.5, modified with sulfo-groups to enhance its water solubility and an azide (N3) group for covalent labeling of biomolecules via "click chemistry". Its fluorescence in the far-red region of the spectrum makes it particularly valuable for applications requiring low background autofluorescence, such as in vivo imaging.

Quantitative Spectral Data

The key spectral properties of Sulfo Cy5.5 are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

Spectral Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~675 nm	[1][2]
Emission Maximum (λ_{em})	~694 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~211,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	~0.21	[1]
Stokes Shift	~19 nm	[2]

Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation to a target molecule. The values presented here are typical for the unconjugated dye in aqueous solution.

Experimental Protocols

The determination of the spectral properties of fluorophores like **Sulfo Cy5.5-N3** involves standardized spectroscopic techniques. Below are detailed methodologies for measuring the key parameters.

Measurement of Excitation and Emission Spectra

The excitation and emission spectra are fundamental to characterizing a fluorophore. These spectra reveal the wavelengths of light the molecule absorbs most efficiently and the wavelengths it emits upon excitation.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Sulfo Cy5.5-N3** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum in a 1 cm path length cuvette.
- **Instrumentation:** Utilize a calibrated spectrofluorometer.
- **Determination of Emission Spectrum:**

- Set the excitation monochromator to the wavelength of maximum absorption (~675 nm).
- Scan the emission monochromator across a range of wavelengths (e.g., 680 nm to 800 nm) to detect the emitted fluorescence.
- The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).
- Determination of Excitation Spectrum:
 - Set the emission monochromator to the determined emission maximum (~694 nm).
 - Scan the excitation monochromator across a range of wavelengths (e.g., 600 nm to 690 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_{ex}).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of the dye.

Methodology:

- Sample Preparation: Prepare a series of solutions of **Sulfo Cy5.5-N3** of known concentrations in a specific solvent.
- Instrumentation: Use a calibrated UV-Visible spectrophotometer.
- Measurement:
 - Measure the absorbance of each solution at the excitation maximum (λ_{ex}) in a cuvette with a known path length (typically 1 cm).
- Calculation: According to the Beer-Lambert law ($A = \epsilon cl$), plot the absorbance (A) versus the concentration (c). The molar extinction coefficient (ϵ) is determined from the slope of the

resulting linear fit (slope = $\epsilon \times$ path length).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

Methodology:

The comparative method, using a well-characterized standard, is a common approach.

- **Standard Selection:** Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with **Sulfo Cy5.5-N3** (e.g., another cyanine dye in a similar solvent).
- **Sample Preparation:** Prepare dilute solutions of both the **Sulfo Cy5.5-N3** sample and the standard, ensuring their absorbance at the same excitation wavelength is identical and low (typically < 0.1) to prevent re-absorption effects. The same solvent should be used for both the sample and the standard.
- **Instrumentation:** A spectrofluorometer is required.
- **Measurement:**
 - Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
- **Calculation:** The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

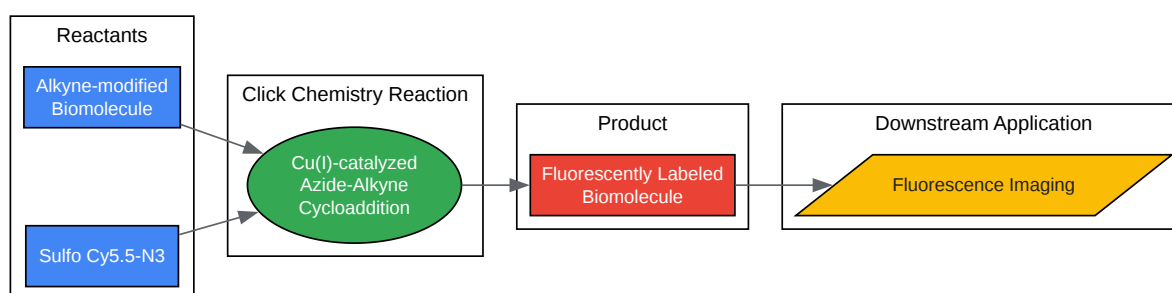
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (I_{\text{sample}} / I_{\text{standard}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- η is the refractive index of the solvent

Application: Bio-orthogonal Labeling via Click Chemistry

The azide group on **Sulfo Cy5.5-N3** allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cycloalkyne through a bio-orthogonal reaction known as "click chemistry". This highly efficient and specific reaction is widely used for labeling proteins, nucleic acids, and other molecules in complex biological systems.



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Caption: Workflow for labeling a biomolecule with **Sulfo Cy5.5-N3** via click chemistry.

This guide provides essential technical information for the effective use of **Sulfo Cy5.5-N3** in research and development. For specific applications, further optimization of protocols may be necessary. Always refer to the manufacturer's instructions for handling and storage of the dye.

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References

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